molecular formula C12H21NO B2986603 7-Tert-butyl-1-azaspiro[3.5]nonan-2-one CAS No. 1339391-14-8

7-Tert-butyl-1-azaspiro[3.5]nonan-2-one

Cat. No. B2986603
CAS RN: 1339391-14-8
M. Wt: 195.306
InChI Key: NEWWPTJPIFKYQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Tert-butyl-1-azaspiro[3.5]nonan-2-one is a chemical compound . It is also known as tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate hydrochloride and tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate . The compound has a molecular weight of 240.35 .


Molecular Structure Analysis

The InChI code for the compound is 1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-10-4-5-13(10)6-8-14-9-7-13;/h10,14H,4-9H2,1-3H3,(H,15,16);1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a refrigerator . .

Scientific Research Applications

Antiviral Drug Development

Research on derivatives of spiro compounds, such as 1-thia-4-azaspiro[4.5]decan-3-ones, has demonstrated potential antiviral activities, particularly against human coronaviruses. These compounds, bearing amide groups and various substitutions, have shown to inhibit human coronavirus 229E replication, highlighting their significance in the development of antiviral drugs (Çağla Begüm Apaydın et al., 2019).

Peptide Synthesis and Conformational Studies

Spirolactams, as conformationally restricted pseudopeptides, have been synthesized and analyzed for their potential as constrained surrogates in peptide synthesis. These studies offer insights into the structural mimicry of dipeptides, contributing to the design of novel peptides and proteins with specific biological functions (M. Fernandez et al., 2002).

Chemical Synthesis and Drug Discovery

The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and related compounds demonstrates the utility of spirocyclic structures in accessing novel chemical spaces. These compounds are useful for further selective derivations, offering a foundation for the discovery of new drugs (M. J. Meyers et al., 2009).

Insect Repellent Properties

Research on nitrogen-containing terpenes, such as polyzonimine, from millipede defensive secretions, has shown these compounds to be effective insect repellents. This highlights the potential of spiro compounds in developing non-toxic, natural repellents for agricultural and personal use (J. Smolanoff et al., 1975).

Antibacterial Agents

Studies on quinoline derivatives featuring azaspiro structures have shown potent antibacterial activity against various respiratory pathogens. These findings underscore the importance of spiro compounds in addressing bacterial resistance and developing new antibiotics (T. Odagiri et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with the compound are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mechanism of Action

Mode of Action

The mode of action of 7-Tert-butyl-1-azaspiro[3It is known that the compound has a unique structure that could potentially interact with various biological targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-Tert-butyl-1-azaspiro[3Therefore, its impact on bioavailability is currently unknown .

properties

IUPAC Name

7-tert-butyl-1-azaspiro[3.5]nonan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-11(2,3)9-4-6-12(7-5-9)8-10(14)13-12/h9H,4-8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWWPTJPIFKYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2(CC1)CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.